molecular formula C19H22BrN3O2 B11652539 N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B11652539
M. Wt: 404.3 g/mol
InChI Key: INIGPBWCFLSIBH-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is an organic compound that features a bromophenyl group, a nitro group, and a piperidinyl group

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-2-nitro-5-piperidin-1-ylaniline

InChI

InChI=1S/C19H22BrN3O2/c1-14(15-5-7-16(20)8-6-15)21-18-13-17(9-10-19(18)23(24)25)22-11-3-2-4-12-22/h5-10,13-14,21H,2-4,11-12H2,1H3

InChI Key

INIGPBWCFLSIBH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The piperidinyl group can be modified through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and piperidinyl groups can interact with various biological receptors and enzymes. These interactions can modulate cellular pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline is unique due to its combination of a bromophenyl group, a nitro group, and a piperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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